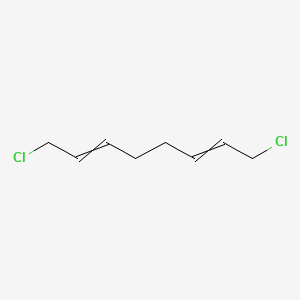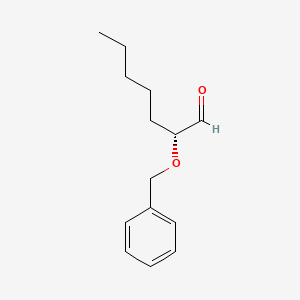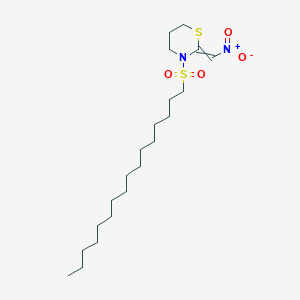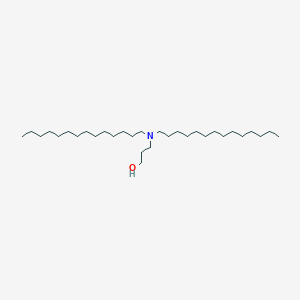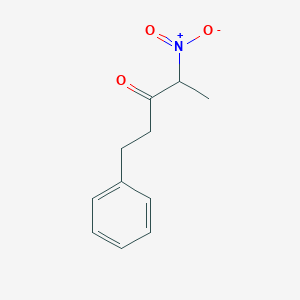
N,N'-(Dodecane-1,12-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(Dodecane-1,12-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dodecane backbone linked to two amino-hydroxy-methylbenzamide groups. The presence of these functional groups allows the compound to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Dodecane-1,12-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) typically involves a multi-step process. One common method starts with the preparation of the dodecane-1,12-diyl bis(2-amino-3-hydroxy-4-methylbenzoate) intermediate. This intermediate is then subjected to a series of reactions, including amide formation and hydrolysis, to yield the final product. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N,N’-(Dodecane-1,12-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key factors in industrial production include the control of reaction temperature, pressure, and the use of automated systems to monitor and adjust reaction parameters.
化学反応の分析
Types of Reactions
N,N’-(Dodecane-1,12-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of N,N’-(Dodecane-1,12-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine derivatives.
科学的研究の応用
N,N’-(Dodecane-1,12-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of N,N’-(Dodecane-1,12-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
類似化合物との比較
Similar Compounds
N,N’-Dodecane-1,12-diyl-bis-3-picolinium dibromide: This compound has a similar dodecane backbone but different functional groups, leading to distinct chemical properties and applications.
1,12-Bis((1-methylbenzimidazolium)-3-yl)dodecane dibromide: Another compound with a dodecane backbone, used as a catalyst in specific reactions.
Dodecane-1,12-diyl bis(2-methylacrylate): This compound features a dodecane backbone with methylacrylate groups, used in polymer synthesis.
Uniqueness
N,N’-(Dodecane-1,12-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
特性
CAS番号 |
85513-34-4 |
|---|---|
分子式 |
C28H42N4O4 |
分子量 |
498.7 g/mol |
IUPAC名 |
2-amino-N-[12-[(2-amino-3-hydroxy-4-methylbenzoyl)amino]dodecyl]-3-hydroxy-4-methylbenzamide |
InChI |
InChI=1S/C28H42N4O4/c1-19-13-15-21(23(29)25(19)33)27(35)31-17-11-9-7-5-3-4-6-8-10-12-18-32-28(36)22-16-14-20(2)26(34)24(22)30/h13-16,33-34H,3-12,17-18,29-30H2,1-2H3,(H,31,35)(H,32,36) |
InChIキー |
SJUQQNJVKWWJNT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C(=O)NCCCCCCCCCCCCNC(=O)C2=C(C(=C(C=C2)C)O)N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


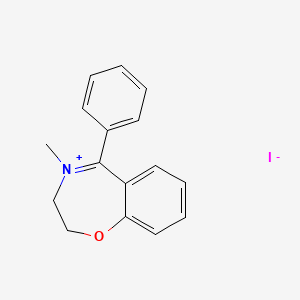

![3-Chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14406234.png)
![(2S)-3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propane-1,2-diol](/img/structure/B14406238.png)
![[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]urea](/img/structure/B14406241.png)
![4-[(Naphthalen-1-yl)oxy]butane-2-sulfonic acid](/img/structure/B14406246.png)

